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Abstract

TBAP-001 (also known as CCT3833 and BAL3833) is a potent, orally bioavailable small-
molecule inhibitor targeting the RAF signaling pathway. Identified as a pan-RAF and SRC
family kinase inhibitor, TBAP-001 has demonstrated significant preclinical activity in various
cancer models, particularly those harboring KRAS mutations. This technical guide provides a
comprehensive overview of the mechanism of action, preclinical data, and key experimental
protocols associated with TBAP-001, serving as a vital resource for researchers and drug
development professionals in the field of oncology.

Introduction

The Ras-RAF-MEK-ERK (MAPK) signaling cascade is a critical pathway that regulates cell
proliferation, differentiation, and survival. Dysregulation of this pathway, often through
mutations in genes such as BRAF and KRAS, is a hallmark of many human cancers. While
BRAF inhibitors have shown clinical efficacy, the development of resistance and the prevalence
of KRAS mutations, for which direct inhibitors have been historically challenging to develop,
underscore the need for novel therapeutic strategies. TBAP-001 has emerged as a promising
agent that not only inhibits BRAF and CRAF kinases but also targets SRC family kinases,
offering a multi-pronged approach to overcoming resistance and treating KRAS-driven
malignancies.
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Mechanism of Action: Dual Inhibition of RAF and
SRC Kinases

TBAP-001 exerts its anti-tumor effects through the dual inhibition of pan-RAF and SRC family
kinases. This dual activity is crucial for its efficacy, particularly in cancers with KRAS mutations
where both pathways are often co-activated.

RAF Kinase Inhibition

TBAP-001 is a potent inhibitor of all three RAF isoforms: A-RAF, B-RAF, and C-RAF. By binding
to the ATP-binding pocket of these kinases, TBAP-001 prevents the phosphorylation and
subsequent activation of their downstream target, MEK. This, in turn, blocks the
phosphorylation of ERK, a key effector of the MAPK pathway, leading to the inhibition of cell
proliferation and survival.

SRC Family Kinase Inhibition

In addition to its effects on the RAF pathway, TBAP-001 also inhibits SRC family kinases. SRC
kinases are non-receptor tyrosine kinases that play a significant role in various cellular
processes, including cell growth, motility, and survival. In the context of KRAS-mutant cancers,
SRC signaling can act as a parallel pathway to promote tumor progression. By inhibiting SRC,
TBAP-001 further disrupts the oncogenic signaling network, contributing to its robust anti-tumor
activity.

Preclinical Data

The preclinical activity of TBAP-001 has been extensively evaluated in a variety of in vitro and
in vivo models.

In Vitro Kinase Inhibitory Activity

TBAP-001 demonstrates potent inhibitory activity against key kinases in the RAF and SRC
pathways.
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Kinase Target IC50 (nM)
BRAF V600E 62[1]
CRAF 33

In Vitro Cellular Activity

The inhibitory effect of TBAP-001 on cell proliferation has been assessed in a panel of human
cancer cell lines, with notable activity in those with KRAS mutations.
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Cell Line Cancer Type KRAS Mutation GI50 (pM)
HCT-116 Colorectal Carcinoma G13D 0.60
SW620 Colorectal Carcinoma G1lz2v 0.48

Non-Small Cell Lung
A549 G12s -
Cancer

Pancreatic Ductal
MIA PaCa-2 ) G12C 0.29
Adenocarcinoma

Pancreatic Ductal
AsPC-1 _ G12D -
Adenocarcinoma

Pancreatic Ductal
Capan-1 ) Giz2v -
Adenocarcinoma

Non-Small Cell Lung
H358 Gil2C -
Cancer

Non-Small Cell Lung

H441 Gil2v -
Cancer

H727 Lung Carcinoid H-RAS Q61K -
Non-Small Cell Lung

Calu-1 Gil2C -
Cancer

Large Cell Lung
H460 Q61H -
Cancer

Non-Small Cell Lung
H2009 G12A -
Cancer

Pancreatic Ductal
KPC _ G12D -
Adenocarcinoma

Pancreatic Ductal
Panc 04.03 ) G12D -
Adenocarcinoma

Pancreatic Ductal
Panc 10.05 ) G12D -
Adenocarcinoma
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Note: GI50 values are presented where available in the referenced literature. Some values
were not explicitly provided in the initial search results.

In Vivo Efficacy in Xenograft Models

TBAP-001 has demonstrated significant anti-tumor efficacy in preclinical xenograft models of
KRAS-mutant cancers. Oral administration of TBAP-001 at well-tolerated doses resulted in

tumor growth inhibition and, in some cases, tumor regression.[2][3]

Signaling Pathway and Experimental Workflow

Visualizations
TBAP-001 Signaling Pathway Inhibition
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Caption: TBAP-001 inhibits the MAPK and SRC signaling pathways.

Experimental Workflow: In Vitro Kinase Assay
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Caption: Workflow for determining the IC50 of TBAP-001 in a kinase assay.
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Experimental Workflow: Cell-Based Phospho-ERK
Assay
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Caption: Workflow for assessing TBAP-001's effect on ERK phosphorylation.

Detailed Experimental Protocols
BRAF V600E In Vitro Kinase Assay

This protocol is adapted from standard kinase assay methodologies and is suitable for
determining the 1IC50 of TBAP-001 against BRAF V600E.

Materials:
e Recombinant human BRAF V600E enzyme
 MEK1 (inactive) as substrate

e Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCI2, 2 mM DTT, 0.01% Triton
X-100)

o ATP

« TBAP-001

o ADP-Glo™ Kinase Assay Kit (Promega)
» 384-well white plates

Procedure:

Prepare a serial dilution of TBAP-001 in DMSO, followed by a further dilution in kinase assay
buffer.

In a 384-well plate, add 2.5 pL of the diluted TBAP-001 or DMSO (vehicle control).

Add 2.5 pL of a solution containing BRAF V600E enzyme and MEK1 substrate in kinase
assay buffer.

Incubate for 15 minutes at room temperature.
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Initiate the kinase reaction by adding 5 pL of ATP solution in kinase assay buffer. The final
ATP concentration should be at or near the Km for BRAF V600E.

Incubate for 60 minutes at room temperature.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase
Assay Kit according to the manufacturer's instructions.

Read the luminescence on a plate reader.

Calculate the percent inhibition for each TBAP-001 concentration relative to the DMSO
control and determine the IC50 value using non-linear regression analysis.

Cell-Based Phospho-ERK (p-ERK) Assay

This protocol describes a method to measure the inhibition of ERK phosphorylation in cells
treated with TBAP-001.

Materials:

Cancer cell line of interest (e.g., HCT-116)

Cell culture medium and supplements

96-well cell culture plates

TBAP-001

Growth factor for stimulation (e.g., Epidermal Growth Factor, EGF)

Lysis buffer

Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 assay kit (e.g., TR-FRET based)

Plate reader capable of detecting the assay signal

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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e The following day, replace the medium with a serum-free medium for 4-6 hours to reduce
basal p-ERK levels.

e Prepare a serial dilution of TBAP-001 in a serum-free medium.
o Aspirate the medium from the cells and add the diluted TBAP-001 or vehicle control.
e Incubate for 1-2 hours at 37°C.

o Stimulate the cells by adding a pre-determined concentration of EGF and incubate for 10-15
minutes at 37°C.

o Aspirate the medium and lyse the cells by adding ice-cold lysis buffer.
 Incubate on ice for 15 minutes with gentle agitation.

o Transfer the lysates to a new plate and perform the p-ERK and total ERK assays according
to the manufacturer's protocol.

» Read the signal on a compatible plate reader.
o Normalize the p-ERK signal to the total ERK signal for each well.

o Calculate the percent inhibition of ERK phosphorylation for each TBAP-001 concentration
relative to the stimulated vehicle control and determine the IC50 value.

Clinical Development

A Phase | clinical trial (NCT02437227) was initiated to evaluate the safety, tolerability, and
recommended Phase Il dose of TBAP-001 (BAL3833) in patients with advanced solid tumors.
[4] The study included a dose-escalation phase followed by an expansion phase in patients
with metastatic melanoma.[4] While detailed results from this trial are not yet fully published,
the initiation of clinical studies underscores the potential of TBAP-001 as a novel anti-cancer
agent. The study by Saturno et al. (2021) reported a case of a patient with KRAS-mutant
spindle cell sarcoma from this trial who experienced prolonged progression-free survival.[2]

Conclusion
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TBAP-001 is a promising pan-RAF and SRC kinase inhibitor with a well-defined mechanism of
action and compelling preclinical data, particularly in KRAS-mutant cancers. The dual inhibition
of these key signaling pathways provides a strong rationale for its continued development. This
technical guide offers a comprehensive resource for researchers working with or interested in
TBAP-001, providing essential data and protocols to facilitate further investigation into its
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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